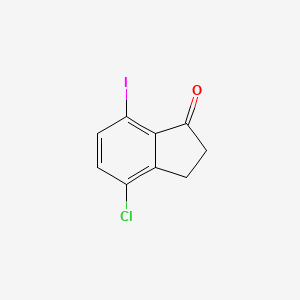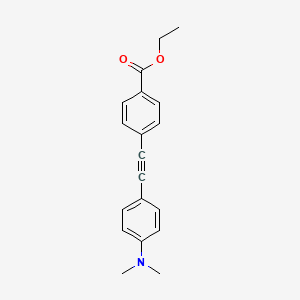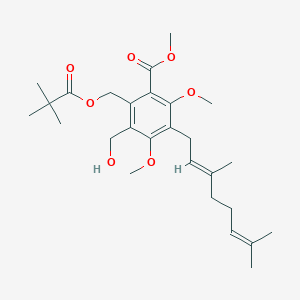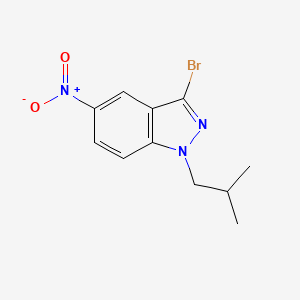
tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a complex organic compound that features a tert-butyl ester group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a nitrile group. This compound is of interest in organic synthesis due to its unique structural features and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves multiple steps. One common approach is to start with a suitable precursor, such as a butanoate derivative, and introduce the tert-butyl ester group through esterification reactions. The tert-butyldimethylsilyl group can be introduced using silylation reactions with reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) .
Industrial Production Methods
Industrial production methods for tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate include bases like imidazole for silylation, oxidizing agents like KMnO4 for oxidation, and reducing agents like LiAlH4 for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
科学的研究の応用
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves its reactivity with various chemical reagents. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate include:
- tert-Butyl ®-3-hydroxy-4-cyanobutanoate
- tert-Butyl ®-3-((trimethylsilyl)oxy)-4-cyanobutanoate
- tert-Butyl ®-3-((tert-butyldiphenylsilyl)oxy)-4-cyanobutanoate
Uniqueness
The uniqueness of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate lies in its combination of functional groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
特性
分子式 |
C15H29NO3Si |
|---|---|
分子量 |
299.48 g/mol |
IUPAC名 |
tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate |
InChI |
InChI=1S/C15H29NO3Si/c1-14(2,3)18-13(17)11-12(9-10-16)19-20(7,8)15(4,5)6/h12H,9,11H2,1-8H3/t12-/m1/s1 |
InChIキー |
PMHYJDHMZJSUSC-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)





